[(2-Bromo-6-chlorophenyl)methyl](propyl)amine
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Overview
Description
(2-Bromo-6-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chlorophenyl)methylamine typically involves the following steps:
Bromination and Chlorination: The starting material, benzylamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions of the phenyl ring, respectively.
Alkylation: The brominated and chlorinated benzylamine is then subjected to alkylation with propylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of (2-Bromo-6-chlorophenyl)methylamine may involve large-scale bromination and chlorination processes followed by continuous flow alkylation to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chlorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of imines or nitro compounds.
Reduction: Formation of secondary amines.
Scientific Research Applications
(2-Bromo-6-chlorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2-Bromo-6-chlorophenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The propylamine group can further modulate the compound’s activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluorophenyl)methylamine
- (2-Chloro-6-bromophenyl)methylamine
- (2-Bromo-6-methylphenyl)methylamine
Uniqueness
(2-Bromo-6-chlorophenyl)methylamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-bromo-6-chlorophenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVDXZVTEGUGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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